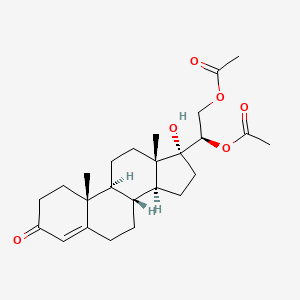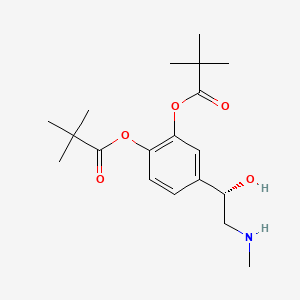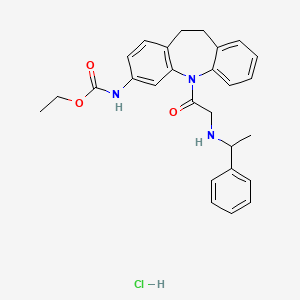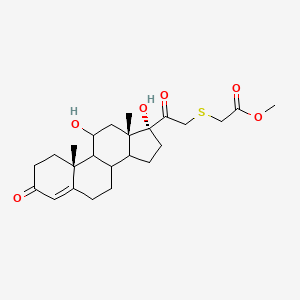
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline typically involves the condensation of 2-chlorobenzaldehyde with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like chlorine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)amine
- N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)benzene
Uniqueness
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline is unique due to its specific arrangement of aromatic rings and chlorine substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specific binding affinities, making it valuable for various applications.
Propriétés
Numéro CAS |
21913-95-1 |
|---|---|
Formule moléculaire |
C26H18Cl2N2 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
1,2-bis(2-chlorophenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-23-17-9-7-15-21(23)25(29-19-11-3-1-4-12-19)26(22-16-8-10-18-24(22)28)30-20-13-5-2-6-14-20/h1-18H |
Clé InChI |
FUDRBLXBROYOOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)C(=NC3=CC=CC=C3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


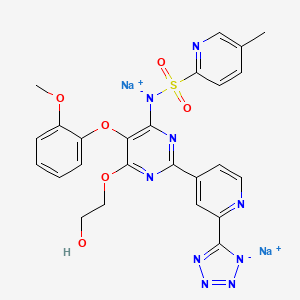
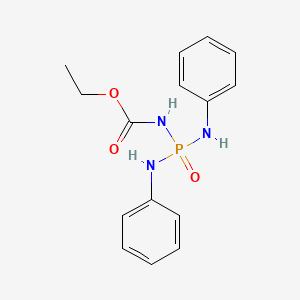

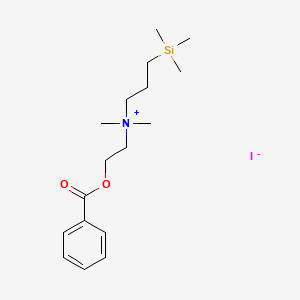
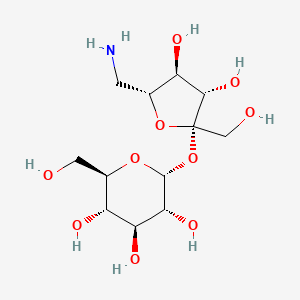
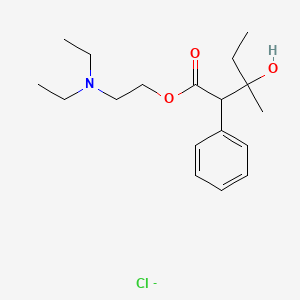
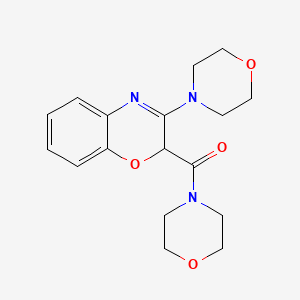
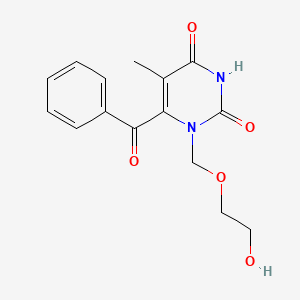
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
